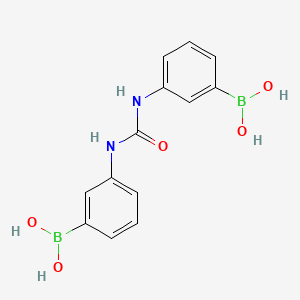
1,3-Bis(3-boronophenyl)urea
Übersicht
Beschreibung
1,3-Bis(3-boronophenyl)urea is an organic compound characterized by its unique structure, which includes two boronic acid groups attached to a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Bis(3-boronophenyl)urea can be synthesized through several synthetic routes. One common method involves the reaction of 3-boronophenylamine with urea under specific conditions, such as heating in the presence of a catalyst. The reaction typically requires a solvent, such as dimethylformamide (DMF), and may be conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. These methods ensure the efficient and consistent production of the compound, meeting the demands of various industries.
Analyse Chemischer Reaktionen
1,3-Bis(3-boronophenyl)urea undergoes several types of chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronic acid groups to boronic esters or borohydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents, are employed in substitution reactions.
Major Products Formed:
Oxidation: Boronic acids, borates.
Reduction: Boronic esters, borohydrides.
Substitution: Amine-substituted boronic acids, alcohol-substituted boronic acids.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(3-boronophenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex boronic acid derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound is employed in the study of boron-containing biomolecules and their interactions with biological systems.
Industry: this compound is used in the production of materials with unique properties, such as boron-doped polymers and coatings.
Wirkmechanismus
The mechanism by which 1,3-Bis(3-boronophenyl)urea exerts its effects involves its interaction with molecular targets and pathways. The boronic acid groups can form reversible covalent bonds with diols and other nucleophiles, which allows the compound to modulate biological processes and chemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used, such as in drug design or material science.
Vergleich Mit ähnlichen Verbindungen
Boronic acids (e.g., phenylboronic acid)
Urea derivatives (e.g., phenylurea)
Boronic esters (e.g., phenylboronic acid esters)
Borohydrides (e.g., sodium borohydride)
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
[3-[(3-boronophenyl)carbamoylamino]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14B2N2O5/c18-13(16-11-5-1-3-9(7-11)14(19)20)17-12-6-2-4-10(8-12)15(21)22/h1-8,19-22H,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUQNYFFKZOTSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)NC2=CC=CC(=C2)B(O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14B2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657081 | |
| Record name | [Carbonylbis(azanediyl-3,1-phenylene)]diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957060-87-6 | |
| Record name | [Carbonylbis(azanediyl-3,1-phenylene)]diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















